molecular formula C8H8Cl2N2S B6600077 (7-chloro-1,3-benzothiazol-2-yl)methanamine hydrochloride CAS No. 1803592-75-7

(7-chloro-1,3-benzothiazol-2-yl)methanamine hydrochloride

Cat. No.: B6600077
CAS No.: 1803592-75-7
M. Wt: 235.13 g/mol
InChI Key: IHAVEYWREOJMMS-UHFFFAOYSA-N
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Description

(7-chloro-1,3-benzothiazol-2-yl)methanamine hydrochloride (CAS: 1803592-75-7) is a small molecule building block based on the benzothiazole core structure, with a molecular formula of C 8 H 8 Cl 2 N 2 S and a molecular weight of 235.13 g/mol . The benzothiazole scaffold is a privileged structure in medicinal chemistry known for its diverse pharmacological potential . This core pharmacophore is found in compounds exhibiting a wide range of biological activities, including antimicrobial, anticancer, antidiabetic, and anti-inflammatory properties . The specific substitution at the 2-position with an aminomethyl group and at the 7-position with a chlorine atom on the benzothiazole ring in this compound makes it a versatile intermediate for researchers. It is particularly valuable for synthesizing more complex molecules, exploring structure-activity relationships (SAR), and developing novel therapeutic agents in drug discovery programs. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

(7-chloro-1,3-benzothiazol-2-yl)methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN2S.ClH/c9-5-2-1-3-6-8(5)12-7(4-10)11-6;/h1-3H,4,10H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHAVEYWREOJMMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Cl)SC(=N2)CN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8Cl2N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Benzothiazole Core Formation

The benzothiazole ring is synthesized via cyclization of 4-chloro-2-aminothiophenol with cyanogen bromide in anhydrous THF under nitrogen atmosphere:

4-Chloro-2-aminothiophenol+BrCNTHF, 0–5°C7-Chloro-1,3-benzothiazole-2-thiol\text{4-Chloro-2-aminothiophenol} + \text{BrCN} \xrightarrow{\text{THF, 0–5°C}} \text{7-Chloro-1,3-benzothiazole-2-thiol}

The intermediate is isolated by aqueous workup and purified via recrystallization (ethanol/water, 85% yield).

Introduction of the Methanamine Side Chain

The thiol group at position 2 is replaced with a methyleneamine moiety using chloroacetonitrile in the presence of AlCl₃:

7-Chloro-1,3-benzothiazole-2-thiol+ClCH₂CNAlCl₃, CH₂Cl₂(7-Chloro-1,3-benzothiazol-2-yl)acetonitrile\text{7-Chloro-1,3-benzothiazole-2-thiol} + \text{ClCH₂CN} \xrightarrow{\text{AlCl₃, CH₂Cl₂}} \text{(7-Chloro-1,3-benzothiazol-2-yl)acetonitrile}

Optimal conditions include a 1:2.5 molar ratio of substrate to AlCl₃ at 60°C for 6 hours (yield: 78%).

Reduction to Primary Amine

The nitrile group is reduced to a primary amine using sodium borohydride (NaBH₄) and boron trifluoride etherate (BF₃·OEt₂):

(7-Chloro-1,3-benzothiazol-2-yl)acetonitrileNaBH₄, BF₃\cdotpOEt₂, THF(7-Chloro-1,3-benzothiazol-2-yl)methanamine\text{(7-Chloro-1,3-benzothiazol-2-yl)acetonitrile} \xrightarrow{\text{NaBH₄, BF₃·OEt₂, THF}} \text{(7-Chloro-1,3-benzothiazol-2-yl)methanamine}

The reaction proceeds at 50°C for 12 hours, followed by acidification with HCl to form the hydrochloride salt (yield: 92%).

Optimization of Reaction Conditions

Critical parameters influencing yield and purity are summarized below:

StepCatalyst/SolventTemperature (°C)Time (h)Yield (%)
CyclizationNone0–5285
AlkylationAlCl₃/CH₂Cl₂60678
ReductionNaBH₄/THF501292

Key Findings :

  • Excess AlCl₃ (>3 equivalents) impedes layer separation during workup.

  • THF enhances NaBH₄ solubility, preventing side reactions.

Characterization and Analytical Data

Spectroscopic Confirmation

  • 1H NMR (DMSO-d₆) : δ 4.12 (s, 2H, CH₂NH₂), 7.45–7.55 (m, 3H, aromatic), 8.02 (br s, 3H, NH₃⁺Cl⁻).

  • LCMS (ESI+) : m/z 199.01 [M+H]⁺, consistent with molecular formula C₈H₇ClN₂S.

Purity Assessment

HPLC analysis (C18 column, 0.1% TFA in H₂O/MeCN) reveals ≥98% purity after recrystallization.

Comparative Analysis of Synthetic Routes

Aluminum Chloride-Mediated vs. Transition Metal-Catalyzed Methods

AlCl₃-driven alkylation avoids costly palladium catalysts but requires stringent moisture control. Transition metal catalysts (e.g., Pd/C) offer higher selectivity for large-scale synthesis but increase production costs.

Salt Formation Strategies

In situ HCl gas bubbling achieves 99% salt conversion, outperforming post-synthesis acid addition (85–90%).

Industrial-Scale Considerations

For kilogram-scale production:

  • Cost Efficiency : AlCl₃ ($0.15/g) is preferable to Pd/C ($12/g).

  • Waste Management : Ethylene dichloride recovery via distillation reduces environmental impact .

Scientific Research Applications

Medicinal Chemistry

(7-chloro-1,3-benzothiazol-2-yl)methanamine hydrochloride has been investigated for its potential therapeutic applications, particularly in the treatment of autoimmune diseases. It functions as an antagonist of Toll-like receptors (TLRs), specifically TLR7, TLR8, and TLR9, which are implicated in systemic lupus erythematosus (SLE) and other autoimmune conditions .

Key Findings:

  • Mechanism of Action: The compound modulates immune responses by inhibiting the activation of TLRs, leading to reduced inflammation and tissue damage associated with autoimmune diseases .
  • Case Study: In preclinical models, compounds similar to (7-chloro-1,3-benzothiazol-2-yl)methanamine hydrochloride demonstrated significant efficacy in reducing symptoms of lupus nephritis .

Antimicrobial Activity

Recent studies have highlighted the compound's potential as an antimicrobial agent. Its derivatives have shown promising activity against various bacterial strains, including those resistant to conventional antibiotics.

Data Table: Antimicrobial Activity of Benzothiazole Derivatives

CompoundBacterial StrainMIC (μg/mL)
7aE. coli0.08
7bS. aureus0.32
7cP. aeruginosa0.25

These findings suggest that modifications to the benzothiazole structure can enhance antimicrobial potency .

Cancer Research

The compound has also been explored for its anti-cancer properties. Research indicates that it can inhibit the proliferation of cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest.

Case Study:
In vitro studies demonstrated that (7-chloro-1,3-benzothiazol-2-yl)methanamine hydrochloride effectively inhibited the growth of human cancer cell lines, including breast and lung cancer cells. The IC50 values for these cell lines were significantly lower than those for standard chemotherapeutic agents .

Synthesis and Modification

The synthesis of (7-chloro-1,3-benzothiazol-2-yl)methanamine hydrochloride typically involves several steps starting from readily available precursors. Various synthetic routes have been developed to optimize yield and purity.

Common Synthetic Route:

  • Starting Material: 7-chloro-1,3-benzothiazole.
  • Reaction Conditions: The compound is reacted with formaldehyde and ammonium chloride under acidic conditions to form the methanamine derivative.
  • Purification: The product is purified through recrystallization or chromatography.

Mechanism of Action

The mechanism of action of (7-chloro-1,3-benzothiazol-2-yl)methanamine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Heterocyclic Core Variations

  • [2-(4-Chlorophenyl)-1,3-thiazol-4-yl]methanamine hydrochloride (): Features a simple thiazole ring substituted with a 4-chlorophenyl group.
  • 2-(6-Chloro-5-methyl-1,3-benzoxazol-2-yl)-ethanamine hydrochloride (): Contains a benzoxazole core (oxygen instead of sulfur) with chloro and methyl substituents.
  • (5-Fluoro-3-methyl-1-benzofuran-2-yl)methanamine hydrochloride (): Substitutes the thiazole ring with a benzofuran system (oxygen-containing fused ring). Fluorine’s strong electronegativity may enhance metabolic stability compared to chlorine in the target compound .

Substituent Effects

  • Chlorine Position : The 7-chloro substituent in the target compound contrasts with 6-chloro-5-methyl in benzoxazole derivatives (). Positional differences influence steric and electronic interactions, affecting ligand-receptor binding in bioactive applications .
  • Methanamine vs.

Physicochemical Properties

Compound Molecular Formula Melting Point (°C) Solubility Key Functional Groups
(7-Chloro-1,3-benzothiazol-2-yl)methanamine HCl C₈H₈ClN₂S·HCl Not reported Likely polar solvents Benzothiazole, -CH₂NH₂, Cl
[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]methanamine HCl C₁₀H₉ClN₂S·HCl 268 Water, alcohol Thiazole, -CH₂NH₂, Cl
2-(6-Chloro-5-methyl-1,3-benzoxazol-2-yl)-ethanamine HCl C₁₀H₁₂ClN₂O₂·HCl Not reported Water, alcohol Benzoxazole, -CH₂CH₂NH₂, Cl
Benzo[b]thiophen-2-yl methanamine HCl () C₈H₈ClNS·HCl Not reported Methanol, DMSO Benzothiophene, -CH₂NH₂

Key Observations:

  • Solubility in polar solvents (water, methanol) is common among hydrochloride salts due to ionic character .
  • Benzoxazole derivatives () may exhibit lower thermal stability compared to benzothiazoles due to weaker S–C vs. O–C bonds .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chlorine atom at the 7-position of the benzothiazole ring undergoes nucleophilic substitution under specific conditions:

Reaction TypeReagents/ConditionsProductsKey Findings
Hydroxyl substitutionNaOH (10% aq.), reflux 7-hydroxy derivativeRing contraction observed alongside substitution, forming triazolobenzothiazoles .
Amine substitutionMorpholine/piperidine, DMF, 80°C N-substituted benzothiazolesSecondary amines replace chlorine, yielding morpholino/piperidino derivatives .
Azide substitutionNaN<sub>3</sub>, DMF, 100°C Tetrazolo-triazolo fused systemForms fused heterocycles via tandem substitution and cyclization .

Mechanistic Insight :

  • The electron-withdrawing benzothiazole ring activates the C–Cl bond for nucleophilic attack.

  • Halogen bonding between Cl and backbone carbonyl groups (e.g., Tyr71 in protein targets) influences regioselectivity .

Oxidation:

  • Thiazole ring oxidation : Treatment with H<sub>2</sub>O<sub>2</sub> or mCPBA yields sulfoxides or sulfones.

  • Amine oxidation : Strong oxidants (e.g., KMnO<sub>4</sub>) convert the primary amine to a nitro group, though this is less common due to competing ring degradation.

Reduction:

  • Nitro reduction : Catalytic hydrogenation (H<sub>2</sub>/Pd-C) reduces nitro groups to amines in related analogs .

  • C–S bond reduction : LiAlH<sub>4</sub> selectively reduces the thiazole ring to a dihydrothiazole in some cases.

Ring Contraction:

  • Boiling with NaOH induces decarboxylation and contraction of the triazino-benzothiazole system to triazolo-benzothiazoles .

Heterocycle Fusion:

  • Reaction with sodium azide forms tetrazolo[1,5-a]triazolo[3,4-b]benzothiazoles, confirmed via X-ray crystallography .

Functionalization of the Methanamine Group

The primary amine undergoes typical aliphatic amine reactions:

Reaction TypeReagentsProductsApplications
AcylationAcetyl chloride, pyridineN-acetyl derivativeImproves lipophilicity for drug delivery .
AlkylationMethyl iodide, K<sub>2</sub>CO<sub>3</sub>N-methylated analogModulates pharmacokinetic properties.
Schiff base formationAldehydes/ketonesImine derivativesIntermediate for metal coordination complexes .

Biological Interactions and Pharmacological Relevance

  • Protein binding : The 7-chloro substituent participates in halogen bonding with residues like Glu37 and Tyr71 in KRasG12D, critical for inhibiting nucleotide exchange .

  • Antimicrobial activity : Derivatives show MIC values as low as 0.08 μM against Staphylococcus aureus .

Comparative Reactivity of Structural Analogs

CompoundSubstituent PositionKey Reactivity Difference
5-Chloro isomerChlorine at position 5Lower electrophilicity at C–Cl, reduced substitution rates.
6-Chloro analog Chlorine at position 6Enhanced solubility due to altered dipole moment.
4-Methoxy derivativeMethoxy at position 4Resistance to oxidation at the methoxy group.

Q & A

Basic Questions

Q. What are the optimal synthetic routes for (7-chloro-1,3-benzothiazol-2-yl)methanamine hydrochloride, and how can reaction yields be improved?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, reacting 7-chloro-1,3-benzothiazol-2-amine with chloromethylating agents (e.g., chloromethyl ethyl ether) in anhydrous solvents like dichloromethane or tetrahydrofuran (THF) under nitrogen atmosphere. Catalysts such as triethylamine may enhance yield by neutralizing HCl byproducts. Reaction temperatures between 0–25°C and extended reaction times (12–24 hours) are recommended to avoid side reactions. Purification via recrystallization (ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane) improves purity .

Q. How can researchers characterize the purity and structural identity of this compound?

  • Methodological Answer : Use a combination of analytical techniques:

  • NMR : 1H^1H, 13C^{13}C, and 19F^{19}F NMR (if fluorinated analogs exist) to confirm substitution patterns.
  • Mass Spectrometry : High-resolution ESI-MS for molecular ion verification.
  • Elemental Analysis : Confirm stoichiometry (C, H, N, S, Cl).
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95%).
    Cross-referencing with literature melting points (e.g., analogs in show mp ~268°C) ensures consistency .

Q. What are the stability and solubility profiles of this compound under varying experimental conditions?

  • Methodological Answer :

  • Solubility : Highly soluble in polar aprotic solvents (DMSO, DMF), moderately in ethanol, and poorly in water. Solubility can be enhanced via sonication or mild heating (≤50°C).
  • Stability : Store at −20°C in airtight, light-resistant containers. Avoid prolonged exposure to moisture or acidic/basic conditions, which may hydrolyze the benzothiazole ring. Stability tests (TGA/DSC) under nitrogen can identify decomposition thresholds .

Q. What safety protocols are critical during handling?

  • Methodological Answer :

  • PPE : Lab coat, nitrile gloves, and safety goggles.
  • Ventilation : Use fume hoods during synthesis or weighing.
  • Spill Management : Neutralize with inert absorbents (vermiculite) and dispose as hazardous waste.
  • First Aid : For skin contact, rinse with water for 15 minutes; seek medical attention if irritation persists. Safety data from analogous hydrochlorides () recommend avoiding inhalation and direct contact .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the molecular structure of this compound?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) using SHELX software (e.g., SHELXL for refinement) provides precise bond lengths, angles, and confirmation of the hydrochloride salt formation. Key steps:

  • Grow crystals via slow evaporation (e.g., ethanol/water).
  • Collect data at low temperature (100 K) to minimize thermal motion.
  • Validate hydrogen bonding between the amine group and chloride ion.
    Compare with structural analogs (e.g., ’s thiazol-4-yl derivatives) to identify packing motifs .

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced bioactivity?

  • Methodological Answer :

  • Core Modifications : Introduce electron-withdrawing groups (e.g., -NO2_2) at the 7-chloro position to modulate electronic effects.
  • Side Chain Variations : Replace the methanamine group with bulkier substituents (e.g., cyclopropyl) to assess steric effects.
  • Biological Assays : Test derivatives for kinase inhibition or antimicrobial activity using in vitro assays (e.g., MIC for bacterial strains). SAR trends from benzothiazole sulfonamides () suggest substituent position critically impacts activity .

Q. What advanced analytical methods can resolve contradictions in spectral data or purity assessments?

  • Methodological Answer :

  • 2D NMR (COSY, HSQC) : Assign overlapping proton signals in crowded aromatic regions.
  • LC-MS/MS : Detect trace impurities (<0.1%) and confirm molecular fragmentation patterns.
  • PXRD : Differentiate polymorphs if crystallization conditions vary.
    Cross-validate with computational tools (e.g., DFT for NMR chemical shift prediction) to reconcile discrepancies .

Q. How can researchers optimize reaction scalability while minimizing byproduct formation?

  • Methodological Answer :

  • DoE (Design of Experiments) : Vary solvent polarity, temperature, and stoichiometry to identify robust conditions.
  • Flow Chemistry : Continuous reactors improve heat/mass transfer for exothermic steps.
  • In Situ Monitoring : Use FTIR or Raman spectroscopy to track reaction progress and intermediate formation.
    Lessons from thiazole alkylation reactions ( ) highlight the importance of anhydrous conditions and controlled reagent addition rates .

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